![molecular formula C9H15ClN2O3S B6339903 5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole CAS No. 1221341-19-0](/img/structure/B6339903.png)
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole
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Description
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole (CMPI) is a synthetic compound with a wide range of applications in scientific research. CMPI is a versatile compound that can be used to modify proteins and other molecules, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is a pivotal method for forming carbon-carbon bonds in the field of organic chemistry. The compound’s stability and functional group tolerance make it an excellent candidate for creating complex molecular architectures, particularly in pharmaceutical synthesis .
Organoboron Reagent Preparation
The compound serves as a precursor for the preparation of organoboron reagents . These reagents are essential for various organic transformations, including Suzuki–Miyaura coupling , due to their stability and environmental benignity. The ability to tailor these reagents for specific coupling conditions enhances the versatility of this compound in synthetic chemistry .
Pharmaceutical Intermediates
As an intermediate, MFCD14707629 is valuable in the synthesis of pharmaceuticals. Its chemical structure allows for the introduction of sulfonyl and chloromethyl groups into more complex molecules, which can be critical for the development of new drugs and treatments .
Catalyst Development
The unique structure of this compound makes it a potential candidate for the development of new catalysts. Catalysts derived from MFCD14707629 could improve the efficiency of chemical reactions, particularly those involving sulfonyl groups, which are prevalent in various industrial processes .
Material Science
In material science, MFCD14707629 could be used to modify the surface properties of materials. Its reactive functional groups can be employed to create coatings or additives that enhance material performance in specific applications, such as in the creation of resistant surfaces or in the improvement of material interactions .
Analytical Chemistry
The compound’s distinct chemical properties can be exploited in analytical chemistry for the development of new analytical methods. It could be used as a standard or reagent in chromatography or spectrometry to detect, quantify, or separate specific chemical entities .
Environmental Chemistry
MFCD14707629: may find applications in environmental chemistry, particularly in the removal or transformation of pollutants. Its chemical reactivity could be harnessed to break down harmful substances or to create compounds that can capture and neutralize pollutants .
Biochemistry Research
In biochemistry, the compound could be used to study enzyme-substrate interactions or to synthesize molecules that mimic biological compounds. This can provide insights into biological processes and contribute to the development of biomimetic materials .
properties
IUPAC Name |
5-(chloromethyl)-1-(3-methoxypropyl)-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-15-5-3-4-12-8(6-10)7-11-9(12)16(2,13)14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUPUOCWVLFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(3-methoxypropyl)-1H-imidazole |
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